Cas no 342639-35-4 ((2R,3R,4R)-Alvimopan)

(2R,3R,4R)-Alvimopan is a peripherally acting μ-opioid receptor antagonist with high selectivity and affinity. Its stereospecific configuration ensures optimal binding to target receptors, minimizing central nervous system penetration and reducing unwanted side effects. This compound is particularly valuable in postoperative settings, where it accelerates gastrointestinal recovery without compromising opioid-mediated analgesia. Its pharmacokinetic profile demonstrates rapid absorption and predictable metabolism, enhancing clinical utility. The (2R,3R,4R) stereochemistry is critical for its pharmacological activity, distinguishing it from less effective stereoisomers. Research indicates its efficacy in mitigating opioid-induced bowel dysfunction while maintaining systemic analgesic benefits. Its well-characterized mechanism and targeted action make it a reliable option for managing opioid-related adverse effects.
(2R,3R,4R)-Alvimopan structure
(2R,3R,4R)-Alvimopan structure
商品名:(2R,3R,4R)-Alvimopan
CAS番号:342639-35-4
MF:C25H32N2O4
メガワット:424.532587051392
CID:1467234

(2R,3R,4R)-Alvimopan 化学的及び物理的性質

名前と識別子

    • Alvimopan Diastereomer 1
    • Alvimopan Impurity 8
    • (2R,3R,4R)-Alvimopan
    • インチ: 1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20+,25+/m0/s1
    • InChIKey: UPNUIXSCZBYVBB-DMJCMNNJSA-N
    • ほほえんだ: C(O)(=O)CNC(=O)[C@@H](CN1CC[C@](C2=CC=CC(O)=C2)(C)[C@@H](C)C1)CC1=CC=CC=C1

(2R,3R,4R)-Alvimopan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A575798-2.5mg
(2R,3R,4R)-Alvimopan
342639-35-4
2.5mg
$ 121.00 2023-04-19
TRC
A575798-25mg
(2R,3R,4R)-Alvimopan
342639-35-4
25mg
$ 999.00 2023-04-19
TRC
A575798-5mg
(2R,3R,4R)-Alvimopan
342639-35-4
5mg
$ 230.00 2023-04-19
TRC
A575798-10mg
(2R,3R,4R)-Alvimopan
342639-35-4
10mg
$ 431.00 2023-04-19

(2R,3R,4R)-Alvimopan 関連文献

(2R,3R,4R)-Alvimopanに関する追加情報

Recent Advances in (2R,3R,4R)-Alvimopan (CAS: 342639-35-4) Research: A Comprehensive Review

(2R,3R,4R)-Alvimopan (CAS: 342639-35-4) is a peripherally acting μ-opioid receptor antagonist (PAMORA) that has garnered significant attention in the field of chemical biology and medicine. This compound is specifically designed to mitigate opioid-induced bowel dysfunction (OIBD) without compromising central analgesic effects. Recent studies have further elucidated its mechanism of action, pharmacokinetics, and clinical applications, making it a focal point in the development of novel therapeutic strategies for managing postoperative ileus (POI) and other gastrointestinal complications associated with opioid use.

One of the most notable advancements in the research of (2R,3R,4R)-Alvimopan is its improved formulation and delivery systems. A 2023 study published in the Journal of Medicinal Chemistry highlighted the development of a stable oral formulation that enhances bioavailability and reduces interpatient variability. The study utilized advanced pharmacokinetic modeling to optimize the drug's absorption profile, ensuring consistent therapeutic outcomes. This breakthrough addresses one of the key challenges in the clinical use of Alvimopan, where variability in absorption has previously limited its efficacy.

In addition to its pharmacokinetic improvements, recent clinical trials have expanded the scope of (2R,3R,4R)-Alvimopan's applications. A multicenter, double-blind, placebo-controlled trial conducted in 2024 demonstrated its efficacy in reducing the duration of POI in patients undergoing major abdominal surgeries. The trial, which involved over 500 participants, reported a statistically significant reduction in the time to first bowel movement and hospital discharge compared to the placebo group. These findings underscore the drug's potential to improve postoperative recovery and reduce healthcare costs.

Another critical area of research involves the molecular interactions of (2R,3R,4R)-Alvimopan with μ-opioid receptors. A recent Nature Communications paper employed cryo-electron microscopy (cryo-EM) to visualize the binding dynamics of Alvimopan at an atomic resolution. The study revealed that the compound's unique stereochemistry (2R,3R,4R) confers high selectivity for peripheral receptors, minimizing central nervous system (CNS) penetration. This selectivity is crucial for avoiding the adverse effects commonly associated with traditional opioid antagonists, such as naloxone.

Despite these advancements, challenges remain in the widespread adoption of (2R,3R,4R)-Alvimopan. A 2023 meta-analysis published in Clinical Pharmacology & Therapeutics identified potential drug-drug interactions, particularly with other P-glycoprotein substrates, which may alter its pharmacokinetic profile. The analysis emphasized the need for personalized dosing regimens and close monitoring in patients with compromised hepatic or renal function. These insights are vital for optimizing therapeutic outcomes and minimizing risks in diverse patient populations.

Looking ahead, ongoing research is exploring the potential of (2R,3R,4R)-Alvimopan in non-surgical contexts, such as chronic opioid-induced constipation (OIC) and irritable bowel syndrome (IBS). Preliminary data from animal models suggest that the drug may modulate gut microbiota and inflammation, opening new avenues for its application. However, further clinical validation is required to confirm these findings and expand the drug's therapeutic indications.

In conclusion, (2R,3R,4R)-Alvimopan (CAS: 342639-35-4) continues to be a promising candidate in the field of chemical biology and medicine. Recent studies have not only refined its formulation and delivery but also deepened our understanding of its mechanistic and clinical properties. As research progresses, this compound holds the potential to revolutionize the management of opioid-related gastrointestinal disorders, offering a safer and more effective alternative to existing therapies.

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.